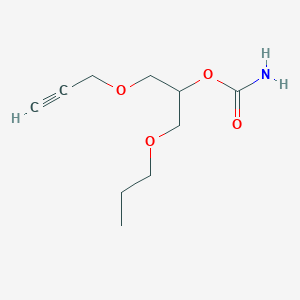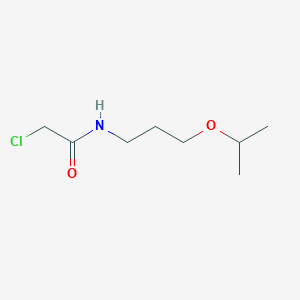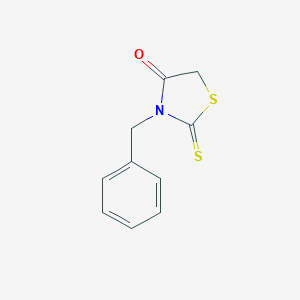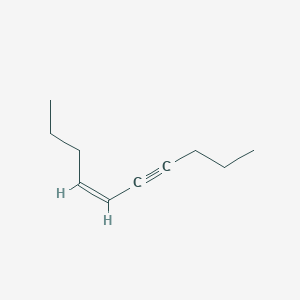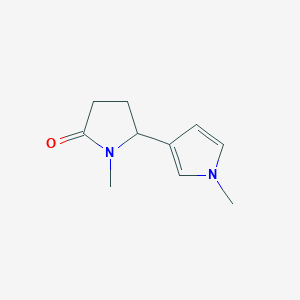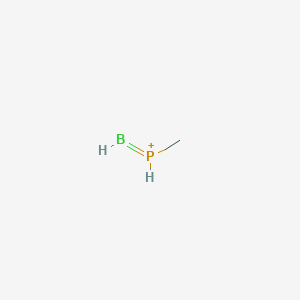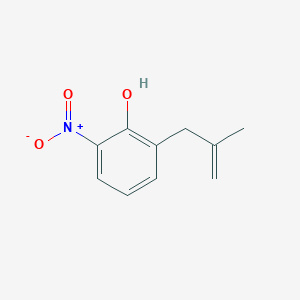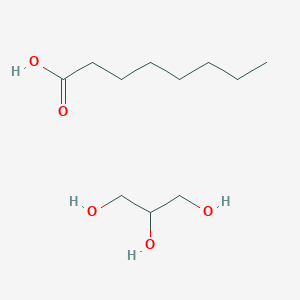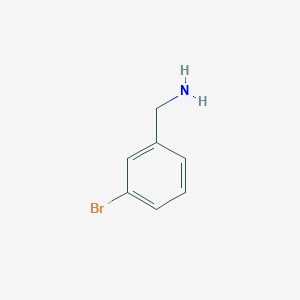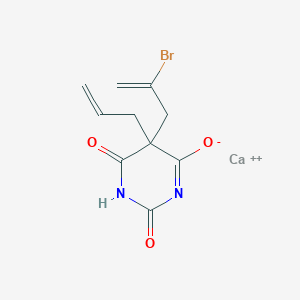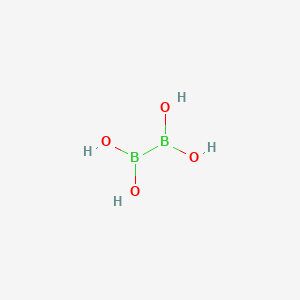
3-羟基苯乙醇
描述
3-Hydroxyphenethyl alcohol is a compound of interest in various scientific and industrial fields due to its potential applications and chemical properties. While specific studies on this compound are scarce, research on similar compounds and related chemical synthesis methods offers valuable insights.
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxyphenethyl alcohol can be approached through various methods. For instance, the synthesis of higher alcohols using modified catalysts has been reviewed, highlighting the role of catalysts based on Cu/ZnO/Al2O3 in affecting selectivity and reaction conditions (Slaa, Ommen, & Ross, 1992).
Molecular Structure Analysis
Understanding the molecular structure of compounds like 3-Hydroxyphenethyl alcohol is crucial for their synthesis and application. While direct studies on its structure were not found, methodologies such as density functional theory (DFT) calculations have been applied to analyze the molecular structure and reactivity of related compounds (Zaman & Smith, 2012).
科学研究应用
-
Chemical Analysis
- Application : 3-Hydroxyphenethyl alcohol is used in chemical analysis, specifically in High-Performance Liquid Chromatography (HPLC) for the separation of chemical compounds .
- Method : The compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results : The method allows for the successful separation of 3-Hydroxyphenethyl alcohol, which can then be further analyzed .
-
Inelastic Electron Tunneling Spectroscopy
- Application : Inelastic electron tunneling spectroscopy (IETS) is a type of spectroscopy used in physical and materials chemistry. The IET spectra of 2-(3-hydroxyphenyl)ethanol, another name for 3-Hydroxyphenethyl alcohol, has been studied .
- Results : The results or outcomes of this study are not specified in the sources I found .
-
Biotechnological Applications
- Application : Alcohol dehydrogenases (ADHs) are important enzymes that catalyze the interconversion between alcohols and aldehydes or ketones under mild conditions . 3-Hydroxyphenethyl alcohol could potentially be used in these reactions, although the specific details are not provided in the sources I found.
- Results : The results or outcomes of this study are not specified in the sources I found .
-
Biocatalysis
- Field : Biotechnology
- Application : Alcohol dehydrogenases (ADHs) are important enzymes that catalyze the interconversion between alcohols and aldehydes or ketones under mild conditions . The fundamental research and wide applications of ADHs in the preparation of enantiomerically pure compounds have drawn more attention in recent years .
- Results : The results or outcomes of this study are not specified in the sources I found .
-
Cosmetics
- Field : Cosmetic Science
- Application : The simple phenolic compound, 4-hydroxyphenethyl alcohol (4-HPEA), has been studied for its whitening effects . It has inhibitory activity against mushroom tyrosinase, and inhibitory activity against melanin production in B16 melanoma cells .
- Results : Topical application of 4-HPEA promoted depigmentation of UVB-induced hyperpigmented spots . 4-HPEA has a potential for use as a safe and effective ingredient for whitening in cosmetic and medical applications .
-
Pharmaceuticals
- Field : Biotechnology
- Application : Alcohol dehydrogenases (ADHs) are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals . This has drawn more attention in recent years, especially in the production of chiral pharmaceuticals .
- Results : The results or outcomes of this study are not specified in the sources I found .
-
Neuroscience
- Field : Neuroscience
- Application : Ethanol, the compound found in alcoholic beverages, interferes with the normal functioning of a long list of biological molecules . One such molecule is a protein widely expressed in the brain, called the BK channel . Ethanol can directly interact with a component of BK channels, known as the α subunit, to facilitate their opening .
- Results : Scientists at Scripps Research found that preventing ethanol from interacting with the BK α subunit does not reduce or increase the motivation to consume alcohol in mice .
安全和危害
属性
IUPAC Name |
3-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIPHZFLIDOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158438 | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyphenethyl alcohol | |
CAS RN |
13398-94-2 | |
| Record name | 3-Hydroxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13398-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


